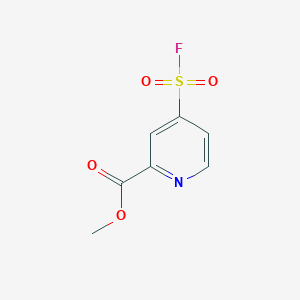

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-fluorosulfonylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-13-7(10)6-4-5(2-3-9-6)14(8,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXUAMKCVSOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate typically involves the fluorosulfonylation of pyridine derivatives. One common method includes the reaction of 4-chloropyridine-2-carboxylate with fluorosulfonic acid under controlled conditions . The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, such as sulfonamides.

Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes or alter protein function, leading to various biological effects. The compound’s ability to modulate biological pathways makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Fluorosulfonyl vs. Phenylsulfonyl/Methylsulfonyl Groups

- Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (): The phenylsulfonyl group (-SO₂Ph) introduces steric bulk and moderate electron-withdrawing effects. Compared to the fluorosulfonyl group (-SO₂F), phenylsulfonyl derivatives exhibit lower electrophilicity, reducing their reactivity in nucleophilic substitution but improving stability under acidic conditions .

- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (): The methylsulfonyl (-SO₂Me) group is less electronegative than -SO₂F, leading to reduced activation of the pyrimidine ring. This results in slower hydrolysis of the ester group compared to fluorosulfonyl analogs .

Fluorosulfonyl vs. Sulfamoyl Groups

- Ethyl 6-[(4-{4-[{[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} sulfamoyl)pyridin-2-yl]-carbonyl}(methyl)amino]-3-nitrobenzyl}-2-nitrophenyl)(methyl)carbamoyl]pyridine-2-carboxylate (): Sulfamoyl (-SO₂NH₂) groups enhance hydrogen-bonding capacity, improving solubility in polar solvents. In contrast, fluorosulfonyl derivatives are more reactive in cross-coupling reactions due to the leaving-group ability of fluoride .

Physical and Analytical Properties

Crystallinity and Stability

- The crystal structure of methylsulfonyl pyrimidine derivatives () reveals planar heterocyclic cores stabilized by weak intermolecular interactions. Fluorosulfonyl analogs may exhibit enhanced crystallinity due to stronger dipole-dipole interactions .

- Purification : Flash chromatography (e.g., in –5, 8) is commonly used for methyl pyridine-2-carboxylate derivatives. Fluorosulfonyl compounds may require milder conditions to prevent hydrolysis of the -SO₂F group during purification .

Spectroscopic Characterization

Data Tables

Table 1: Key Properties of Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate and Analogs

Biological Activity

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique biological activity and potential therapeutic applications. This article explores the compound's mechanism of action, biological effects, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily stems from its highly reactive fluorosulfonyl group . This group enables the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, which can inhibit their activity or alter their function. Such interactions are crucial for modulating various biological pathways, making this compound a valuable tool in drug discovery and development.

Biological Effects

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : The compound has been utilized in developing enzyme inhibitors, which are essential for therapeutic interventions in various diseases.

- Modulation of Biological Pathways : Its ability to interact with specific molecular targets allows it to influence cellular processes, making it significant in pharmacological studies.

Case Studies

-

Enzyme Inhibition Studies :

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was quantified using IC50 values, showcasing its potency as an enzyme inhibitor. -

Cancer Research :

In cancer therapy research, compounds structurally related to this compound were tested for their ability to inhibit growth in cancer cell lines. The results indicated that these compounds could significantly reduce cell proliferation, suggesting potential applications in anticancer drug development .

Comparative Analysis

The following table summarizes the biological activity and characteristics of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Characteristics |

|---|---|---|

| This compound | Enzyme inhibition, pathway modulation | Highly reactive fluorosulfonyl group |

| Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate | Antimicrobial properties | Different reactivity due to positional variation |

| Methyl 4-chloro-2-pyridinecarboxylate | Varying reactivity patterns | Chloro group instead of fluorosulfonyl |

Q & A

Q. What synthetic strategies are optimal for introducing the fluorosulfonyl group into pyridine-2-carboxylate derivatives?

Methodological Answer :

- Step 1 : Start with methyl pyridine-2-carboxylate as the core scaffold. Introduce the fluorosulfonyl group at the 4-position via electrophilic substitution or nucleophilic displacement. For example, chlorosulfonation followed by fluorination using potassium fluoride (KF) under anhydrous conditions .

- Step 2 : Optimize reaction conditions (temperature, solvent, catalyst). For sulfonyl group installation, use dichloromethane or DMF as solvents at 0–50°C. Monitor progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Q. How can spectroscopic techniques resolve ambiguities in characterizing fluorosulfonyl-pyridine derivatives?

Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Fluorosulfonyl groups cause deshielding of adjacent protons .

- ¹⁹F NMR : Confirm fluorosulfonyl incorporation (δ −60 to −70 ppm, depending on electronic environment) .

- IR Spectroscopy : Detect S=O stretching (1350–1200 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) .

- Mass Spec (HRMS) : Exact mass calculation for C₈H₇FNO₄S (theoretical [M+H]⁺: 232.0175) .

Q. What are the key reactivity patterns of fluorosulfonyl esters in nucleophilic substitution reactions?

Methodological Answer :

- Nucleophilic Attack : The fluorosulfonyl group acts as a leaving group. React with amines (e.g., benzylamine) in THF at 60°C to form sulfonamides. Monitor by LC-MS .

- Competing Pathways : Fluorosulfonyl groups may undergo hydrolysis in aqueous basic conditions. Stabilize intermediates using aprotic solvents (e.g., DMF) and inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of fluorosulfonyl group installation?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers on the pyridine ring. Gaussian 16 with B3LYP/6-31G(d) basis set is recommended .

- Transition State Analysis : Model fluorosulfonyl group addition at 4-position vs. 3-position. Compare activation energies to rationalize experimental outcomes .

Q. How to resolve contradictory data in biological activity assays for fluorosulfonyl-pyridine derivatives?

Methodological Answer :

- Hypothesis Testing : If cytotoxicity varies across cell lines, perform target engagement assays (e.g., thermal shift assays) to confirm binding to purported enzymes like kinases .

- Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free carboxylic acids) that may interfere with activity .

- Structural Biology : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to validate binding modes (see X-ray protocols in ).

Q. What strategies mitigate instability of fluorosulfonyl esters in aqueous media?

Methodological Answer :

- Formulation : Use lyophilization to stabilize the compound in solid form. For in vitro assays, prepare stock solutions in DMSO and dilute into buffer immediately before use .

- Protecting Groups : Temporarily protect the fluorosulfonyl group with tert-butyl during synthesis, then deprotect under mild acidic conditions (e.g., TFA) .

Methodological Notes for Contradictory Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.